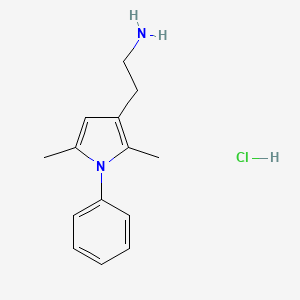
(3-((2-甲基嘧啶-4-基)氧代)哌啶-1-基)(喹喔啉-6-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone, commonly referred to as MPQ, is a novel compound that has attracted significant attention in recent years due to its potential applications in scientific research.
科学研究应用
Pharmaceutical Drug Development
This compound, with its piperidine and quinoxaline moieties, could be a precursor in the synthesis of novel pharmaceuticals. Piperidine is a common element in medicinal chemistry, often found in drugs due to its bioactive properties . Quinoxaline derivatives are known for their antibacterial and antiviral activities, making them valuable in drug development .
Antibacterial Agents
The structural features of this compound suggest potential use as an antibacterial agent. The synthesis of N-substituted benzoxazole derivatives, which share a similar structure, has shown antibacterial effects against certain strains of bacteria . This indicates that our compound could be part of new antibacterial drug formulations.
Anti-Inflammatory Medications
Compounds with piperidine structures have been synthesized and evaluated for their anti-inflammatory properties . Given the structural similarity, “(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone” could be explored for its efficacy in reducing inflammation, potentially leading to new anti-inflammatory medications.
Antipsychotic Drug Synthesis
Piperidine derivatives are key intermediates in the synthesis of antipsychotic drugs . This compound could be involved in the synthesis of paliperidone, an antipsychotic medication, suggesting its role in the treatment of mental health disorders.
Agricultural Chemicals
While specific data on the use of this compound in agriculture is not readily available, piperidine derivatives are often explored for their potential as pesticides or herbicides due to their bioactivity . Further research could uncover applications in protecting crops from pests or diseases.
Environmental Science Applications
The compound’s potential antibacterial properties could be beneficial in environmental science, particularly in the bioremediation of contaminated sites. By inhibiting harmful bacterial growth, it could help in the cleanup of environmental pollutants .
Biochemical Research
In biochemistry, this compound could be used as a reagent or a building block for synthesizing more complex molecules. Its piperidine core is particularly significant in biochemical studies due to its presence in many bioactive compounds .
Industrial Chemistry
The compound’s derivatives could be used in the chemical industry for the synthesis of various materials, including polymers, dyes, and resins. The piperidine and quinoxaline components are versatile in chemical reactions, which can be advantageous in industrial applications .
作用机制
Target of Action
Many compounds with similar structures are known to target protein kinases, which play crucial roles in regulating cellular processes .
Mode of Action
These compounds often work by binding to their target proteins and inhibiting their activity. This can lead to changes in cellular signaling pathways .
Biochemical Pathways
The affected pathways would depend on the specific protein targets of the compound. For example, if the compound targets protein kinase B (PKB), it could affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound can greatly influence its bioavailability. For instance, some compounds undergo rapid metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, inhibition of protein kinases can affect cell proliferation and survival .
属性
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-13-20-7-6-18(23-13)26-15-3-2-10-24(12-15)19(25)14-4-5-16-17(11-14)22-9-8-21-16/h4-9,11,15H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSIKBMIZKJLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(quinoxalin-6-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

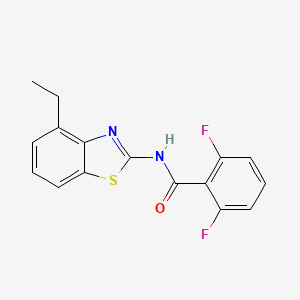
![N'-[(3-methoxybenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2560747.png)
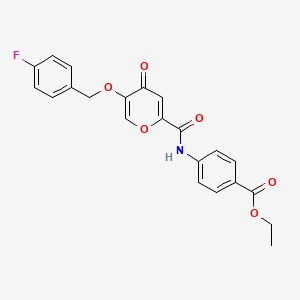

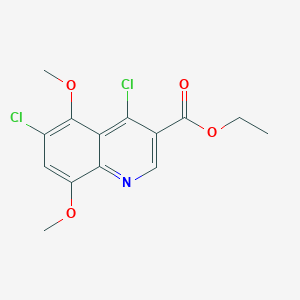
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methanone](/img/structure/B2560755.png)
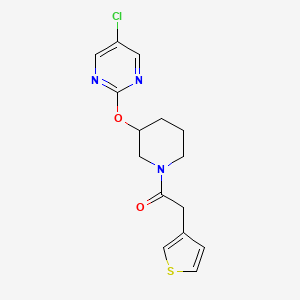


![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)-2,2-dimethylpropyl]carbamate](/img/structure/B2560764.png)
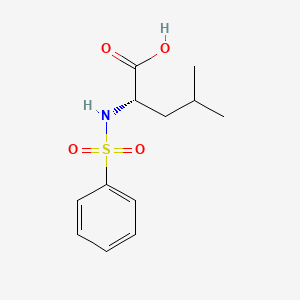

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2560767.png)
